molecular formula C6H3BrClN3 B12828739 2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine

2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine

Cat. No.: B12828739
M. Wt: 232.46 g/mol
InChI Key: PQWKKWALBUAIEM-UHFFFAOYSA-N
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Description

2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family. This compound is characterized by the presence of bromine and chlorine atoms at the 2 and 4 positions, respectively. It is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-nitropyridine with an appropriate brominating agent, followed by cyclization to form the imidazo[4,5-c]pyridine core. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as bromination, chlorination, and cyclization, with careful control of reaction parameters to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[4,5-c]pyridine derivatives, which can have different functional groups attached to the core structure .

Scientific Research Applications

2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine can be compared with other similar compounds such as:

    2-chloro-4-bromo-1H-imidazo[4,5-c]pyridine: Similar structure but with different positions of bromine and chlorine atoms.

    2-bromo-4-fluoro-1H-imidazo[4,5-c]pyridine: Fluorine atom instead of chlorine.

    2-bromo-4-methyl-1H-imidazo[4,5-c]pyridine: Methyl group instead of chlorine.

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C6H3BrClN3

Molecular Weight

232.46 g/mol

IUPAC Name

2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C6H3BrClN3/c7-6-10-3-1-2-9-5(8)4(3)11-6/h1-2H,(H,10,11)

InChI Key

PQWKKWALBUAIEM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1NC(=N2)Br)Cl

Origin of Product

United States

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